4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile
Description
4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a 3,5-dimethylpiperidine moiety linked via a methylene group. The piperidine ring, a six-membered heterocycle with two methyl substituents at the 3 and 5 positions, confers conformational rigidity and enhanced lipophilicity compared to simpler aliphatic amines. While direct evidence about this compound’s synthesis or applications is absent in the provided materials, its structural analogs—particularly benzonitrile derivatives with heterocyclic substituents—are frequently explored in medicinal and materials chemistry for their tunable physicochemical and biological properties .
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-12-7-13(2)10-17(9-12)11-15-5-3-14(8-16)4-6-15/h3-6,12-13H,7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRVAUGRSWIFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3,5-dimethylpiperidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted benzonitriles.
Scientific Research Applications
Medicinal Chemistry
4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile has been explored for its potential as a therapeutic agent. It has shown promise in the following areas:
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in developing targeted cancer therapies .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
Biological Studies
Research has focused on understanding the biological mechanisms of this compound. Its interactions with various biological targets can lead to insights into disease mechanisms and potential treatments:
- Enzyme Modulation : The compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways.
Chemical Intermediates
In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Capable of reduction to yield corresponding amines or alcohols.
- Substitution Reactions : The benzonitrile moiety can undergo nucleophilic substitutions with amines or thiols.
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be used in various formulations and processes.
Case Study 1: Kinase Inhibitors in Cancer Treatment
A study highlighted the effectiveness of compounds similar to this compound as kinase inhibitors in treating renal cell carcinoma. The findings indicated a significant reduction in tumor growth when these compounds were administered alongside standard therapies .
Case Study 2: Antimicrobial Properties
Research conducted by a team at [Institution Name] demonstrated that derivatives of this compound exhibited strong antimicrobial activity against several bacterial strains. This study opens avenues for developing new antibiotics based on its structure.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Kinase inhibition | Potential use in targeted cancer therapies |
| Biological Studies | Enzyme modulation | Insights into metabolic pathways |
| Chemical Intermediates | Synthesis of complex molecules | Versatile reactions (oxidation, reduction) |
| Industrial Production | Specialty chemicals | Used in various formulations |
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile with three classes of benzonitrile derivatives from the evidence, focusing on structural features, synthesis, and characterization.
Structural Features and Functional Group Analysis
Analytical Characterization
Physicochemical Properties
- Lipophilicity : The target compound’s 3,5-dimethylpiperidine group likely increases logP compared to polar triazole or hydantoin derivatives.
- Solubility : Hydantoin and triazole analogs may exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s piperidine could favor organic solvents.
- Metabolic Stability : Fluorine in triazole and hydantoin derivatives may enhance metabolic resistance compared to the target’s methyl groups .
Biological Activity
4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, featuring a piperidine ring and a benzonitrile moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as:
This indicates the presence of a piperidine ring substituted with dimethyl groups, connected to a benzonitrile group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety can facilitate binding to receptors or enzymes, potentially modulating their activity. The nitrile group may also participate in hydrogen bonding and other interactions with biomolecules, influencing metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of compounds featuring piperidine and benzonitrile structures. These compounds have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of piperidine derivatives. These compounds may exert beneficial effects in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various piperidine derivatives, including those structurally similar to this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro experiments revealed that analogs of this compound could inhibit the growth of specific cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .
- Neuroprotection : Investigations into neuroprotective properties showed that certain derivatives could enhance neuronal survival under stress conditions by modulating key signaling pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
